REACTION_CXSMILES
|
[O:1]1[CH:6]=[CH:5][CH2:4][CH2:3][CH2:2]1.[CH2:7]([OH:10])[C:8]#[CH:9].CC1C=CC(S(O)(=O)=O)=CC=1.O.CCN(CC)CC>C(Cl)Cl>[O:1]1[CH2:2][CH2:3][CH2:4][CH2:5][CH:6]1[O:10][CH2:7][C:8]#[CH:9] |f:2.3|
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Name
|
|
Quantity
|
173 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC=C1
|
Name
|
|
Quantity
|
88.49 g
|
Type
|
reactant
|
Smiles
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C(C#C)O
|
Name
|
|
Quantity
|
16.08 g
|
Type
|
reactant
|
Smiles
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CC=1C=CC(=CC1)S(=O)(=O)O.O
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Name
|
|
Quantity
|
12 mL
|
Type
|
reactant
|
Smiles
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CCN(CC)CC
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Name
|
|
Quantity
|
880 mL
|
Type
|
solvent
|
Smiles
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C(Cl)Cl
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Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
After stirring for 80 min at 0° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture is warmed to room temperature
|
Type
|
STIRRING
|
Details
|
stirred for 3 h
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
DISTILLATION
|
Details
|
A vacuum distillation (20 mmHg, 80° C.)
|
Type
|
CUSTOM
|
Details
|
gives C (224 g, quant.)
|
Reaction Time |
80 min |
Name
|
|
Type
|
|
Smiles
|
O1C(CCCC1)OCC#C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |